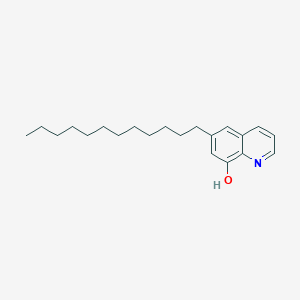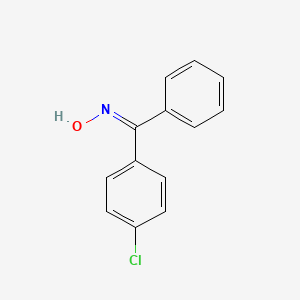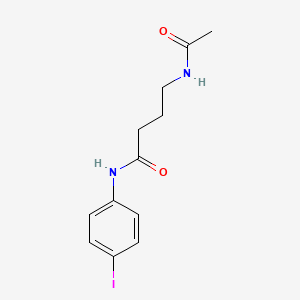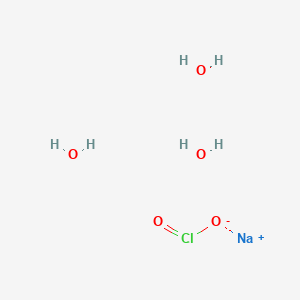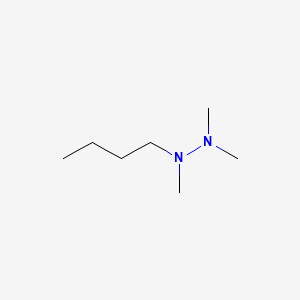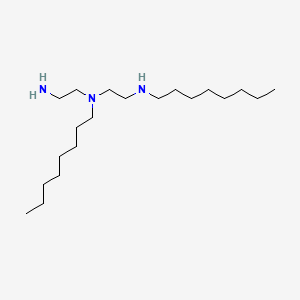
N-(2-Aminoethyl)-N,N'-dioctylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under controlled conditions. One common method is the alkylation of ethylenediamine with octyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine may involve continuous flow processes where ethylenediamine and octyl halides are reacted in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced separation techniques, such as distillation and chromatography, may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Amine oxides
Reduction: Reduced amines
Substitution: N-substituted ethylenediamines
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and as a stabilizer for enzymes.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N,N’-dioctylethylenediamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in catalysis and stabilization processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler analogue without the octyl groups, commonly used in coordination chemistry.
N-(2-Aminoethyl)piperazine: Contains a piperazine ring instead of the octyl groups, used in similar applications.
Tetraethylenepentamine: A higher homologue with more nitrogen atoms, used in similar industrial applications.
Uniqueness
N-(2-Aminoethyl)-N,N’-dioctylethylenediamine is unique due to the presence of long octyl chains, which impart hydrophobic properties and enhance its solubility in organic solvents. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and drug delivery systems .
Propriétés
Numéro CAS |
51637-95-7 |
|---|---|
Formule moléculaire |
C20H45N3 |
Poids moléculaire |
327.6 g/mol |
Nom IUPAC |
N'-octyl-N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-16-22-17-20-23(19-15-21)18-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 |
Clé InChI |
NPAUMJDWBXKMMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCCN(CCCCCCCC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)

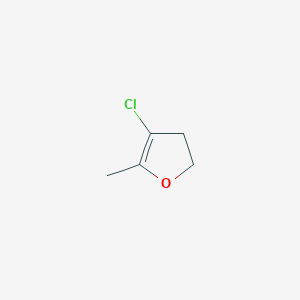
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)

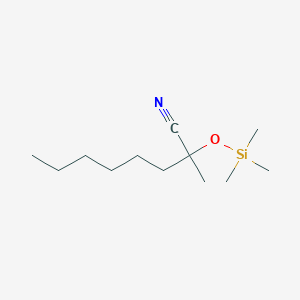
![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
